![molecular formula C19H12N2O3S2 B2556237 (Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one CAS No. 641997-29-7](/img/structure/B2556237.png)
(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that have been studied for their potential biological activities, including antimicrobial and antifungal properties .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine (such as indole) with a carbonyl compound to form an imine, which is then reacted with a sulfur-containing compound to form the thiazolidinone .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Utilities
The synthesis of complex molecules often involves strategic methodologies that can facilitate the creation of compounds with significant biological activities. The literature review by Ibrahim (2011) discusses synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, highlighting the importance of o-phenylenediamines in the synthesis of heterocyclic compounds, which could relate to the structural manipulation of compounds like "(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one" (Ibrahim, 2011).
Biological Activities of Structurally Related Compounds
Research on benzothiazole derivatives and thiazolidinediones has revealed a broad spectrum of biological activities, indicating their potential in therapeutic applications. Sumit et al. (2020) provided an overview of benzothiazole's pharmacological activities, including antimicrobial and antitumor effects. Similarly, Singh et al. (2022) reviewed the diverse biological activities of 2,4-thiazolidinediones, emphasizing their roles as antimicrobial, anticancer, and antidiabetic agents. These reviews suggest the potential biological relevance of structurally related compounds to "(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one" (Sumit, Kumar, & Mishra, 2020); (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Chemical Defense and Anticancer Potential
The review by Buonanno et al. (2020) on climacostol and its analogues discusses the use of these compounds in chemical defense by ciliated protozoans and their effectiveness as antimicrobial and anticancer agents. This underscores the potential of structurally complex molecules for pharmacological applications, which may extend to compounds like "(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one" (Buonanno, Catalani, Cervia, Cimarelli, Marcantoni, & Ortenzi, 2020).
Advances in Synthetic and Green Chemistry
In the realm of synthetic chemistry, the development of environmentally friendly methodologies for the synthesis of pharmacologically relevant compounds is of great interest. Santos, Jones Junior, and Silva (2018) provided insights into the synthetic development of 1,3-thiazolidin-4-ones, highlighting the green methodologies that could be applicable to the synthesis and functionalization of compounds similar to "(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one" (Santos, Jones Junior, & Silva, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S2/c22-18-17(7-11-9-20-14-4-2-1-3-13(11)14)26-19(25)21(18)12-5-6-15-16(8-12)24-10-23-15/h1-9,22H,10H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJKHKHOEIPBPG-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/no-structure.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2556157.png)

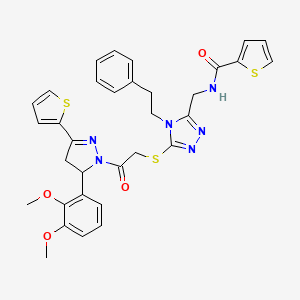
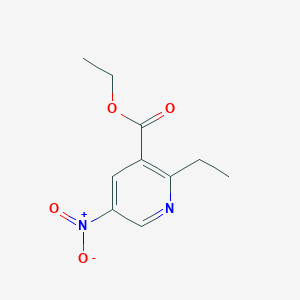

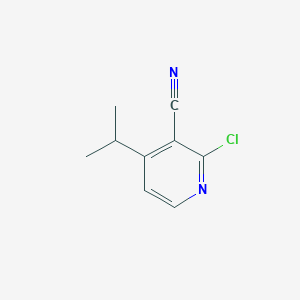
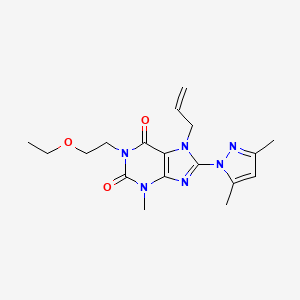
![(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid](/img/structure/B2556168.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)
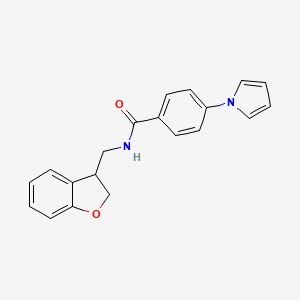

![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)